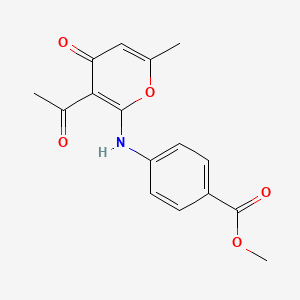
Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate is a complex organic compound with the molecular formula C16H15NO5 and a molecular weight of 301.302 g/mol . This compound is characterized by its unique structure, which includes a pyran ring fused with a benzoate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate typically involves multiple steps. One common synthetic route includes the reaction of 3-acetyl-6-methyl-4-oxo-4H-pyran-2-amine with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate can be compared with other similar compounds such as:
Methyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate: This compound also contains a chromene ring and exhibits similar chemical properties.
4-((3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran-5-yl)diazenyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide: This compound has a similar pyran ring structure but includes additional functional groups that confer different chemical and biological properties.
Properties
Molecular Formula |
C16H15NO5 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
methyl 4-[(3-acetyl-6-methyl-4-oxopyran-2-yl)amino]benzoate |
InChI |
InChI=1S/C16H15NO5/c1-9-8-13(19)14(10(2)18)15(22-9)17-12-6-4-11(5-7-12)16(20)21-3/h4-8,17H,1-3H3 |
InChI Key |
XYLVWJXXJBEWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)C(=O)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















